molecular formula C19H17FN2OS B2483653 4-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide CAS No. 896615-20-6

4-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide

Cat. No. B2483653
CAS RN: 896615-20-6
M. Wt: 340.42
InChI Key: XMSNQQIHHGXNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

Thiazoles have been synthesized by researchers with variable substituents as target structures, and their biological activities have been evaluated . The synthetic significance of thiazole derivatives has increased due to their recent medicinal applications .


Molecular Structure Analysis

The molecular structure of thiazoles is characterized by sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

Thiazoles are known to exhibit various chemical reactions due to their aromaticity . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, such as our compound, have been found to exhibit antioxidant activity . They can neutralize free radicals, which are harmful to cells and contribute to aging and disease.

Analgesic Activity

These compounds have been shown to possess analgesic properties . This means they can be used to relieve pain without causing a loss of consciousness.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory effects . They can be used to reduce inflammation in the body, which is a response to injury or disease.

Antimicrobial and Antifungal Activity

These compounds have been found to have antimicrobial and antifungal properties . This means they can be used to kill or inhibit the growth of microorganisms and fungi.

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral activity . They can be used to inhibit the replication of viruses within host cells.

Diuretic Activity

These compounds have been found to have diuretic effects . This means they can increase the amount of urine produced by the body, helping to remove excess water and salt.

Anticonvulsant Activity

Thiazole derivatives have been found to have anticonvulsant properties . They can be used to prevent or reduce the severity of epileptic fits or other convulsions.

Neuroprotective Activity

These compounds have been found to have neuroprotective effects . This means they can protect neurons from damage or degeneration.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic effects . They can be used to inhibit the growth of tumors or kill cancer cells.

Future Directions

Given the wide range of biological activities exhibited by thiazoles, there is potential for further exploration and development of derivatives like “4-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide”. Future research could focus on synthesizing compounds with variable substituents and evaluating their biological activities .

properties

IUPAC Name

4-fluoro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-13-3-2-4-15(11-13)19-22-17(12-24-19)9-10-21-18(23)14-5-7-16(20)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSNQQIHHGXNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.